Cesium fluoride

Overview

Description

Cesium fluoride is an inorganic compound with the chemical formula CsF. It is a hygroscopic white crystalline solid that is highly soluble in water. This compound is known for its use as a source of fluoride ions in various chemical reactions and is notable for its high electropositivity and the high electronegativity of fluorine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cesium fluoride can be synthesized through the reaction of cesium hydroxide (CsOH) with hydrofluoric acid (HF). The resulting salt is then purified by recrystallization. The reaction is as follows: [ \text{CsOH} + \text{HF} \rightarrow \text{CsF} + \text{H}_2\text{O} ]

Another method involves treating cesium carbonate (Cs₂CO₃) with hydrofluoric acid, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by reacting cesium carbonate with hydrofluoric acid. The reaction is carried out in a controlled environment to ensure the purity of the final product. The this compound crystals are then dried and purified to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Cesium fluoride primarily acts as a source of fluoride ions in various chemical reactions. It undergoes several types of reactions, including:

Substitution Reactions: this compound is used in nucleophilic substitution reactions, where it replaces other halides with fluoride ions.

Desilylation Reactions: It is used to remove silyl protecting groups in organic synthesis.

Cross-Coupling Reactions: this compound is employed in cross-coupling reactions such as the Suzuki reaction.

Common Reagents and Conditions:

Nucleophilic Substitution: this compound reacts with electron-deficient aryl chlorides to form aryl fluorides.

Major Products Formed:

Aryl Fluorides: Formed from the reaction with aryl chlorides.

Organosilicon Fluorides: Produced during desilylation reactions.

Scientific Research Applications

Cesium fluoride has a wide range of applications in scientific research:

Mechanism of Action

Cesium fluoride acts primarily as a source of fluoride ions. In organic synthesis, it facilitates reactions by providing fluoride ions that can attack electrophilic centers. For example, in desilylation reactions, this compound reacts with organosilicon compounds to produce organosilicon fluorides and carbanions, which can then react with electrophiles .

Comparison with Similar Compounds

- Potassium Fluoride (KF)

- Sodium Fluoride (NaF)

- Lithium Fluoride (LiF)

- Rubidium Fluoride (RbF)

Comparison: Cesium fluoride is more reactive than other alkali metal fluorides due to its high dissociation in solution. It is a more effective source of fluoride ions compared to potassium fluoride and sodium fluoride. Additionally, this compound is less hygroscopic than tetra-n-butylammonium fluoride (TBAF) and TAS-fluoride (TASF), making it a preferred choice in anhydrous conditions .

This compound’s unique properties, such as its high solubility and reactivity, make it a valuable reagent in various chemical processes, distinguishing it from other similar compounds.

Properties

IUPAC Name |

cesium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.FH/h;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHCXCQVJFPJIK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsF | |

| Record name | caesium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893927 | |

| Record name | Cesium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.9038551 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Hawley] White odorless crystalline solid; [MSDSonline] | |

| Record name | Cesium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13400-13-0 | |

| Record name | Cesium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13400-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013400130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CESIUM FLUORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cesium fluoride (CsF) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caesium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CESIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T76A371HJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of cesium fluoride?

A1: this compound has the molecular formula CsF and a molecular weight of 151.90 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various spectroscopic techniques are used to study this compound, including:* X-ray diffraction: This technique is utilized to determine the crystal structure of CsF. []* Raman spectroscopy: This method helps analyze the vibrational modes and bonding characteristics of CsF. [] * X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique is employed to analyze the elemental composition and chemical states, especially useful in studying CsF's role in modifying electronic properties at material interfaces. []

Q3: Is this compound hygroscopic? What precautions should be taken during handling?

A3: Yes, this compound is highly hygroscopic. [] It should be stored and handled under inert atmosphere conditions to prevent water absorption.

Q4: What is the thermal stability of this compound?

A4: this compound exhibits high thermal stability, making it suitable for high-temperature applications like the synthesis of aromatic polyethers. []

Q5: How is this compound employed in organic synthesis?

A5: this compound acts as a catalyst in various organic reactions, such as:* Nucleophilic aromatic substitution: It facilitates the formation of aryl ethers from activated aromatic halides and phenols. [, ]* Transesterification of β-keto esters: CsF catalyzes the reaction of β-keto esters with various alcohols, leading to efficient transesterification. []* Trifluoromethylation reactions: It catalyzes the introduction of trifluoromethyl groups into organic molecules using (trifluoromethyl)trimethylsilane. []* One-pot transamidation: CsF enables the synthesis of sterically hindered amides from primary amides via a transamidation process. []

Q6: What makes this compound an effective catalyst in these reactions?

A6: CsF's effectiveness stems from its:* High fluoride ion nucleophilicity: The fluoride ion readily participates in nucleophilic substitution reactions.* Ability to activate electrophiles: CsF can coordinate with and activate electrophilic species, facilitating reactions.* Solubility in polar aprotic solvents: This property allows for homogeneous reaction conditions, enhancing reaction rates.

Q7: Are there any examples of this compound's role in regio- or chemoselective reactions?

A7: Yes, this compound exhibits regioselectivity in ring-opening reactions of epoxides with aryl silyl ethers, leading to the formation of specific glycerol triether derivatives. [] This selectivity highlights its potential in fine chemical synthesis.

Q8: Can you provide an example of how this compound mediates the synthesis of heterocyclic compounds?

A8: this compound effectively catalyzes the one-pot, three-component condensation reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one, aromatic aldehydes, and malononitrile to synthesize 1,4-dihydropyrano[2,3-c]pyrazole derivatives. [] This highlights its use in constructing complex heterocyclic scaffolds.

Q9: What are the applications of this compound beyond organic synthesis?

A9: Beyond organic synthesis, CsF finds applications in:* Material science: It's used as a precursor and post-treatment agent for enhancing the performance of Cu(In,Ga)Se2 (CIGS) thin-film solar cells. [, ]* Scintillation detectors: Due to its fast decay time and efficient detection of positrons, CsF is utilized in positron emission tomography (PET). [, ]

Q10: Has computational chemistry been applied to understand this compound's reactivity?

A10: Yes, density functional theory (DFT) calculations have been used to:* Investigate the interaction of fluoride ions with triphenylborane: These calculations confirmed the anion acceptor properties of triphenylborane in electrolytes for fluoride shuttle batteries containing CsF. []* Study the free energy profile of a model palladium-catalyzed fluorination reaction using CsF: This research aimed to understand the mechanism and identify strategies to improve the efficiency of such reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

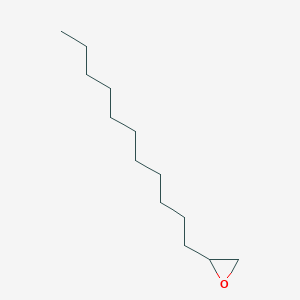

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)